molecular formula C7H16ClN B8251627 Hept-6-en-1-amine hydrochloride

Hept-6-en-1-amine hydrochloride

Cat. No.: B8251627
M. Wt: 149.66 g/mol
InChI Key: HUISCKBVRLUPPK-UHFFFAOYSA-N
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Description

Hept-6-en-1-amine hydrochloride is an organic compound with the molecular formula C7H15N·HCl It is a derivative of hept-6-en-1-amine, where the amine group is protonated and paired with a chloride ion

Preparation Methods

Synthetic Routes and Reaction Conditions: Hept-6-en-1-amine hydrochloride can be synthesized through the reaction of hept-6-en-1-amine with hydrochloric acid. The general reaction involves dissolving hept-6-en-1-amine in an appropriate solvent, such as ethanol or water, and then adding hydrochloric acid to the solution. The reaction is typically carried out at room temperature, and the product precipitates out as a solid, which can be collected by filtration and dried.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar process but on a larger scale. The reaction is conducted in large reactors, and the product is purified through recrystallization or other suitable purification techniques to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: Hept-6-en-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitriles or amides.

    Reduction: The compound can be reduced to form primary amines.

    Substitution: The chloride ion can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide or potassium tert-butoxide.

Major Products:

    Oxidation: Formation of nitriles or amides.

    Reduction: Formation of primary amines.

    Substitution: Formation of alcohols or ethers, depending on the nucleophile used.

Scientific Research Applications

Hept-6-en-1-amine hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a building block for biologically active molecules.

    Industry: The compound is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of hept-6-en-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The protonated amine group can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Hept-6-en-1-amine hydrochloride can be compared with other similar compounds, such as:

    Hept-6-en-1-amine: The non-protonated form of the compound, which has different solubility and reactivity properties.

    Hex-5-en-1-amine hydrochloride: A similar compound with one fewer carbon atom, which may have different steric and electronic effects.

    Oct-7-en-1-amine hydrochloride: A similar compound with one additional carbon atom, which may have different physical and chemical properties.

The uniqueness of this compound lies in its specific chain length and the presence of the double bond, which can influence its reactivity and interactions with other molecules.

Properties

IUPAC Name

hept-6-en-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N.ClH/c1-2-3-4-5-6-7-8;/h2H,1,3-8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUISCKBVRLUPPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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